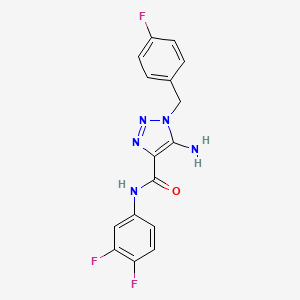

5-amino-N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWOLSIMKQNFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 373.36 g/mol. The presence of fluorinated aromatic groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes critical for cellular processes. For instance, it interacts with kinases involved in signaling pathways that regulate cell proliferation and survival.

- Receptor Modulation : The compound may also act as a modulator of specific receptors, impacting cell signaling cascades and potentially leading to therapeutic effects against various diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. For example:

| Compound | Target Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 6.2 | Induces apoptosis |

| This compound | T47D (Breast) | 27.3 | Cell cycle arrest |

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Antimicrobial Activity

The compound has also displayed antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of bacteria and fungi by disrupting their cellular functions.

Case Studies

Case Study 1: Chagas Disease

A study focused on the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The compound demonstrated submicromolar activity against the parasite in vitro and significant suppression of parasite burden in mouse models. This highlights its potential as a therapeutic agent in neglected tropical diseases .

Case Study 2: Enzyme Inhibition

Research on a series of triazole compounds showed that modifications in their structure significantly influenced their inhibitory potency against c-Jun N-terminal kinase (JNK). The specific arrangement of fluorine atoms was found to enhance binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogues, focusing on substituents and molecular properties:

Key Observations :

- Fluorination: The target compound’s 3,4-difluorophenyl group may improve binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogues. Fluorine’s electron-withdrawing effects enhance hydrogen bonding and reduce metabolic degradation .

- Chlorine vs. Fluorine : ’s 3-chlorobenzyl group increases molecular weight and polarizability but may reduce solubility compared to fluorinated derivatives.

Antiproliferative Activity

- Target Compound: While direct data is unavailable, structurally related compounds (e.g., ’s 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) show activity against CNS cancer SNB-75 cells (GP = -27.30%). The target’s 3,4-difluorophenyl group may enhance activity by optimizing steric and electronic interactions with cellular targets .

- ’s Analogue : Demonstrates moderate activity against renal cancer, suggesting that methoxy and fluorine substituents balance potency and pharmacokinetics .

Antimicrobial Potential

- Target Compound : Fluorinated triazoles (e.g., ’s 1-(2,6-difluorobenzyl) derivatives) exhibit broad-spectrum antimicrobial activity. The 4-fluorobenzyl group in the target may similarly disrupt bacterial membranes or inhibit SOS response pathways .

- Piperazine-Modified Analogues : highlights piperazine-containing triazoles with activity against Candida albicans and Escherichia coli. The target’s lack of piperazine may narrow its spectrum but improve CNS penetration .

Metabolic Stability and Toxicity

- Metabolite Formation: ’s study on CAI (a triazole-carboxamide) reveals phase I metabolites via cleavage of the triazole-benzophenone bond. The target’s fluorinated groups are expected to slow this process, reducing toxicity risks .

- Glucuronidation : Unlike CAI, the target’s fluorine substitutions may minimize glucuronide conjugate formation, enhancing bioavailability .

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

A multi-step synthesis typically involves:

Condensation : Reacting substituted aniline (e.g., 3,4-difluoroaniline) with an isocyanide derivative to form a carboximidoyl chloride intermediate.

Cyclization : Reaction with sodium azide to construct the triazole ring.

Functionalization : Introducing the 4-fluorobenzyl group via alkylation or coupling reactions.

Key challenges include controlling regioselectivity during triazole formation and optimizing yields for intermediates. Use high-resolution NMR and LC-MS to confirm intermediate purity .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Use programs like SHELXL for refinement of crystal structures. Validate hydrogen bonding and π-π stacking interactions using software such as WinGX .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl groups) via chemical shift analysis.

- HRMS : Verify molecular weight (expected ~395.34 g/mol based on analogous triazoles) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- COX-2/HDAC inhibition : Use fluorometric or colorimetric assays with recombinant enzymes. Include celecoxib (COX-2 inhibitor) or vorinostat (HDAC inhibitor) as positive controls.

- Dose-response curves : Test concentrations from 1 nM–100 µM. Address low aqueous solubility by using DMSO (≤0.1% v/v) and validate with vehicle controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Q. What strategies mitigate low solubility in biological assays?

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the triazole or benzyl moieties.

- Formulation : Use cyclodextrins or lipid-based nanoparticles to enhance bioavailability.

- Solvent systems : Test co-solvents like PEG-400 or Cremophor EL while ensuring <1% cytotoxicity .

Q. How can computational modeling predict SAR for HDAC inhibition?

- Docking studies : Use AutoDock Vina to model interactions between the triazole carboxamide and HDAC active sites (e.g., Zn²⁺ coordination).

- QSAR analysis : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values. Validate predictions with in vitro HDAC1/6 inhibition data .

Q. How should researchers address contradictory data in enzyme inhibition studies?

- Control experiments : Confirm assay specificity using knockout cell lines or enzyme mutants.

- Off-target profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to rule out cross-reactivity.

- Data normalization : Use internal standards (e.g., p-nitrophenyl acetate hydrolysis for esterase activity) to minimize batch variability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Analogous Triazoles)

| Property | Value (Example Compound) | Method/Source |

|---|---|---|

| Molecular Weight | 311.31 g/mol (PubChem data) | HRMS |

| Aqueous Solubility | <10 µM (pH 7.4) | Shake-flask method |

| logP | 3.2 ± 0.3 | HPLC retention time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.